3-[5-(Trifluoromethyl)pyridin-2-yl]benzonitrile
Description
3-[5-(Trifluoromethyl)pyridin-2-yl]benzonitrile is a chemical compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a benzonitrile moiety
Properties
IUPAC Name |
3-[5-(trifluoromethyl)pyridin-2-yl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3N2/c14-13(15,16)11-4-5-12(18-8-11)10-3-1-2-9(6-10)7-17/h1-6,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQAKPDCLWPRYFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC=C(C=C2)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60656461 | |
| Record name | 3-[5-(Trifluoromethyl)pyridin-2-yl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60656461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1156520-24-9 | |
| Record name | 3-[5-(Trifluoromethyl)pyridin-2-yl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60656461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(Trifluoromethyl)pyridin-2-yl]benzonitrile typically involves the introduction of the trifluoromethyl group into the pyridine ring, followed by the attachment of the benzonitrile moiety. One common method involves the reaction of 5-(trifluoromethyl)pyridine with a suitable benzonitrile derivative under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-[5-(Trifluoromethyl)pyridin-2-yl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
Chemical Synthesis Applications
Building Block in Organic Synthesis:
3-[5-(Trifluoromethyl)pyridin-2-yl]benzonitrile serves as a versatile building block in organic chemistry. It is utilized in the synthesis of more complex molecules due to its reactive functional groups. The trifluoromethyl moiety enhances the compound's reactivity and stability, making it suitable for various chemical transformations.
Synthetic Routes:
The synthesis typically involves the reaction of 5-(trifluoromethyl)pyridine with benzonitrile derivatives under specific conditions, often utilizing catalysts to improve yield.
| Synthetic Method | Reagents | Conditions | Yield |
|---|---|---|---|
| Direct Coupling | 5-(Trifluoromethyl)pyridine + Benzonitrile | DMF, Base (K2CO3) | High |
| Nucleophilic Substitution | Trifluoromethylpyridine + Electrophile | Various solvents | Moderate |
Biological Research Applications
Pharmacological Studies:
Research indicates that this compound may exhibit significant biological activities, including potential interactions with various biological targets. Its structure allows it to interact with receptors and enzymes, influencing pathways related to inflammation and cancer.
Case Study:
In a study examining the effects of similar trifluoromethyl-containing compounds on cancer cell lines, it was found that these compounds often demonstrate enhanced lipophilicity and metabolic stability, contributing to increased bioactivity. The trifluoromethyl group is known to improve binding affinity to target proteins, which is crucial for drug design .
Medical Applications
Drug Development:
The compound is being explored for its potential as a lead compound in drug discovery efforts targeting specific diseases. Its unique structural properties make it a candidate for developing new therapeutic agents.
Mechanism of Action:
The mechanism involves interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance binding affinity, leading to biological effects such as inhibition of tumor growth or modulation of metabolic pathways.
| Target Disease | Potential Mechanism | Research Status |
|---|---|---|
| Cancer | Inhibition of cell proliferation | Preclinical studies ongoing |
| Inflammatory diseases | Modulation of immune response | Early-stage research |
Industrial Applications
Material Science:
In industrial contexts, this compound is used in the production of materials with specific properties, such as polymers and coatings that require enhanced thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 3-[5-(Trifluoromethyl)pyridin-2-yl]benzonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: A similar compound with a chloro substituent instead of a benzonitrile moiety.
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: Another related compound with both chloro and fluoro substituents.
Uniqueness
3-[5-(Trifluoromethyl)pyridin-2-yl]benzonitrile is unique due to the presence of both the trifluoromethyl group and the benzonitrile moiety, which confer distinct chemical and physical properties. These properties make it valuable for specific applications where other similar compounds may not be as effective .
Biological Activity
3-[5-(Trifluoromethyl)pyridin-2-yl]benzonitrile is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The trifluoromethyl group and the pyridine moiety contribute to its unique properties, influencing its interaction with biological targets. This article reviews the current understanding of the biological activity of this compound, supported by data tables and relevant research findings.
The mechanism of action for this compound involves its binding to specific molecular targets, which can enhance its efficacy. The trifluoromethyl group is known to increase binding affinity to certain receptors or enzymes, facilitating various biological effects. The precise molecular targets and pathways are context-dependent and require further exploration.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit certain cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Effects : Similar compounds have shown effectiveness against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) .
- Enzyme Inhibition : The compound's structure suggests potential inhibition of specific enzymes involved in metabolic pathways, although detailed studies are needed to confirm these interactions.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- In vitro Studies : A study demonstrated that derivatives with similar structures exhibited significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective concentrations for therapeutic applications .
- Pharmacokinetics : The pharmacokinetic profile of related compounds shows that the trifluoromethyl group significantly affects absorption, distribution, metabolism, and excretion (ADME) properties. This aspect is crucial for determining the feasibility of clinical applications .
- Structure-Activity Relationship (SAR) : SAR studies reveal that modifications in the pyridine ring can lead to enhanced biological activity. For instance, the introduction of electron-withdrawing groups like trifluoromethyl has been associated with improved potency against specific targets .
Table 1: Biological Activity Summary
| Activity Type | Observations | References |
|---|---|---|
| Anticancer | Inhibition of cancer cell lines | |
| Antimicrobial | Effective against MRSA | |
| Enzyme Inhibition | Potential inhibition of metabolic enzymes |
Table 2: Structure-Activity Relationship Data
| Compound ID | Substituent | IC50 (μM) | Notes |
|---|---|---|---|
| 1 | Trifluoromethyl | 0.010 | High potency in enzyme inhibition |
| 2 | Methyl | 0.048 | Moderate activity |
| 3 | Nitrile | 0.660 | Lower activity compared to others |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
